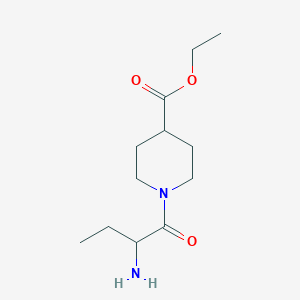![molecular formula C12H14N2O2 B13183749 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains both furan and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyridine rings in its structure makes it a versatile molecule for chemical modifications and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde typically involves the reaction of furan derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 2-furoic acid with 2-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The furan and pyridine rings play a crucial role in the binding interactions due to their aromatic nature and ability to form hydrogen bonds and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Methyl(propan-2-yl)amino]furo[3,2-b]pyridine-2-carbaldehyde: Similar structure but with a different ring fusion pattern.
4-[Methyl(propan-2-yl)amino]furo[2,3-c]pyridine-2-carbaldehyde: Similar structure but with a different position of the furan ring.
Uniqueness
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific ring fusion pattern and the presence of both furan and pyridine rings
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-[methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)14(3)12-10-6-9(7-15)16-11(10)4-5-13-12/h4-8H,1-3H3 |
Clé InChI |
USIBSTYQWCDPKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)C1=NC=CC2=C1C=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
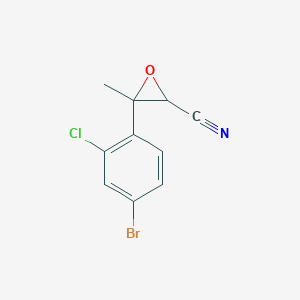
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
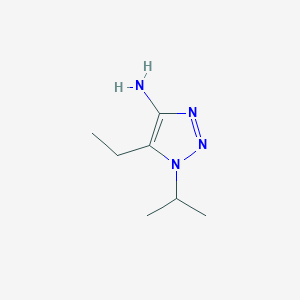
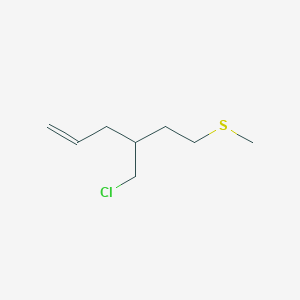
amine](/img/structure/B13183715.png)

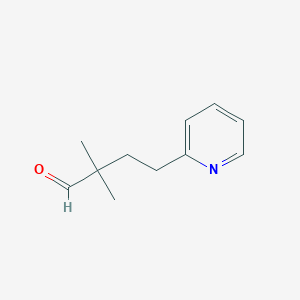

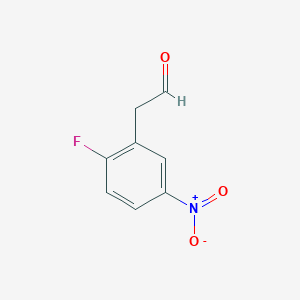
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)
